
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a naphthamide group, a morpholinoethyl group, and a dimethylaminophenyl group. These groups are common in various organic compounds and can contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the dimethylamino group could potentially impart some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amine group in the dimethylaminophenyl component could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups could impact its solubility, while the size and shape of the molecule could influence its melting point and boiling point .Wissenschaftliche Forschungsanwendungen
Topical Drug Delivery Enhancement
Research conducted by Rautio et al. (2000) explored novel morpholinyl and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery. These compounds, designed for improved skin permeation, were evaluated for their solubility, lipophilicity, and enzymatic hydrolysis to naproxen in human serum. The study indicated that certain prodrugs significantly enhanced skin permeation compared to naproxen itself, suggesting potential applications in developing more effective topical drug delivery systems (Rautio et al., 2000).
Supramolecular Chemistry
In the field of supramolecular chemistry, Białek et al. (2013) synthesized and characterized naphthalene-1,5-diphosphonic acid and its derivatives, investigating their use as building blocks in supramolecular assemblies with 4-(N,N-dimethylamino)pyridine (DMAP) and morpholine. The research highlights the structural diversity and potential of these compounds in creating layered and channel structures, which could be valuable in the development of new materials and molecular devices (Białek et al., 2013).
Neurological Disease Imaging
Shoghi-Jadid et al. (2002) utilized a derivative similar in structure for positron emission tomography imaging to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. This research demonstrates the compound's potential in diagnosing and monitoring the progression of neurological diseases (Shoghi-Jadid et al., 2002).
Organic Light-Emitting Diode (OLED) Applications
Luo et al. (2015) designed and synthesized red-emissive fluorophores with a 1,8-naphthalimide acceptor subunit for standard-red organic light-emitting device applications. This research underscores the role of dimethylaminophenyl donor moieties in enhancing emission properties and suggests these derivatives as promising materials for OLED technology (Luo et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-27(2)23-11-9-20(10-12-23)24(28-13-15-30-16-14-28)18-26-25(29)22-8-7-19-5-3-4-6-21(19)17-22/h3-12,17,24H,13-16,18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNAZPFXBZWTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
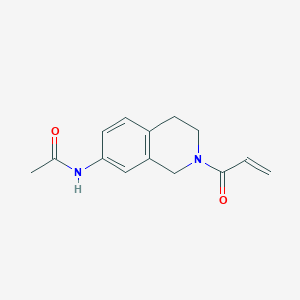
![N-(4-fluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2984986.png)
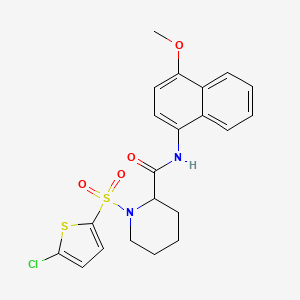


![N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2984995.png)
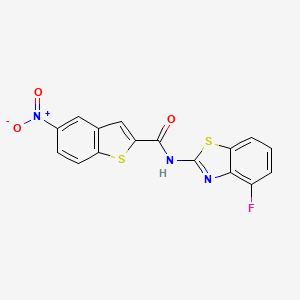
![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

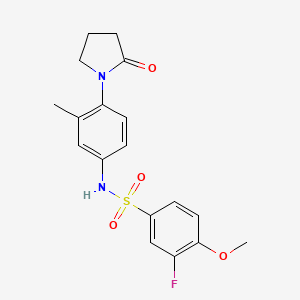
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2985001.png)
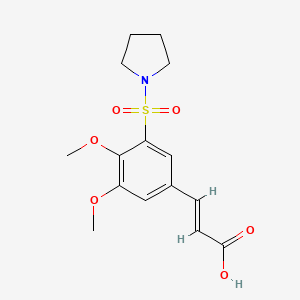

![5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol](/img/structure/B2985004.png)
